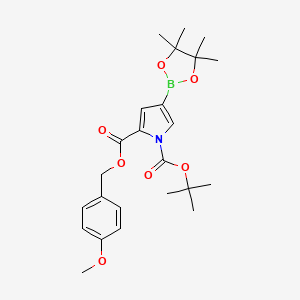

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Descripción general

Descripción

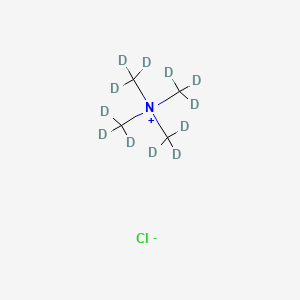

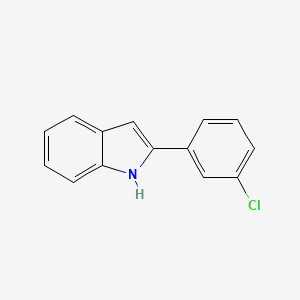

“4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the molecular formula C14H19BO4 . It is also known as Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .

Physical And Chemical Properties Analysis

This compound has a predicted density of 1.08±0.1 g/cm3, a melting point of 77-81°C (lit.), a predicted boiling point of 355.6±25.0 °C, and a flash point of 194.3°C . The refractive index is 1.507 .Aplicaciones Científicas De Investigación

Benzoic Acid and Gut Functions

Benzoic Acid Used as Food and Feed Additives Can Regulate Gut Functions : Benzoic acid, a preservative with antibacterial and antifungal properties, has been studied for its potential to improve gut health by regulating functions such as digestion, absorption, and immunity. The research highlights its use in appropriate levels to enhance gut functions through enzyme activity modulation, redox status, and microbiota balance, with an emphasis on the importance of dosage to avoid adverse effects on gut health (Mao et al., 2019).

Benzoxaboroles: Chemistry and Applications

Benzoxaboroles – Old Compounds with New Applications : This review discusses benzoxaboroles, derivatives of phenylboronic acids, noting their exceptional properties and wide applications, including their use as building blocks in organic synthesis and potential for biological activity. The article underscores the recent interest in benzoxaboroles due to their functionality in various therapeutic and chemical contexts (Adamczyk-Woźniak et al., 2009).

Benzoxaborole Compounds for Therapeutic Uses A Patent Review (2010- 2018)

: Highlighting the therapeutic potential of benzoxaboroles, this review covers their applications in medicinal chemistry over a recent decade. It details the development of benzoxaborole-based anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, reflecting on the clinical use of specific derivatives for treating conditions like onychomycosis and atopic dermatitis. The unique chemical properties of benzoxaboroles, driven by the electron-deficient nature of the boron atom, are identified as key to their versatility and effectiveness (Nocentini et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds are often used in organic synthesis as reagents and catalysts .

Mode of Action

The compound, also known as 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, this compound may facilitate the borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .

Biochemical Pathways

The compound may be involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron atom and a hydrogen atom across a carbon-carbon double bond. The resulting organoborane compounds are useful intermediates in organic synthesis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in. For instance, in the borylation of alkylbenzenes, the compound helps form pinacol benzyl boronate . This is a valuable intermediate in organic synthesis, which can be further reacted to produce a variety of other compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of a suitable catalyst is necessary for the borylation reaction . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s activity and stability.

Propiedades

IUPAC Name |

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)11(8-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMZJBCPXNBVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)

![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)

![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)

![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)